2-(2,4-dinitrophenyl)-N-[(E)-1-phenylpropylideneamino]acetamide
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Overview
Description
2-(2,4-dinitrophenyl)-N-[(E)-1-phenylpropylideneamino]acetamide is an organic compound that features a dinitrophenyl group and a phenylpropylideneamino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dinitrophenyl)-N-[(E)-1-phenylpropylideneamino]acetamide typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone to form a hydrazone intermediate. This intermediate is then reacted with an acetamide derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dinitrophenyl)-N-[(E)-1-phenylpropylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The dinitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2,4-dinitrophenyl)-N-[(E)-1-phenylpropylideneamino]acetamide has several applications in scientific research:
Chemistry: Used as a reagent for the detection of carbonyl compounds in analytical chemistry.
Biology: Potential use in studying enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dinitrophenyl)-N-[(E)-1-phenylpropylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes or proteins. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. This interaction is often studied using spectroscopic methods to understand the binding and reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Used for the detection of carbonyl compounds.
2,4-Dinitrophenol: Known for its use in biochemical research and as a pesticide.
Phenylhydrazine: Used in the synthesis of various organic compounds.
Uniqueness
Its ability to form stable hydrazone derivatives makes it particularly useful in analytical chemistry .
Properties
IUPAC Name |
2-(2,4-dinitrophenyl)-N-[(E)-1-phenylpropylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5/c1-2-15(12-6-4-3-5-7-12)18-19-17(22)10-13-8-9-14(20(23)24)11-16(13)21(25)26/h3-9,11H,2,10H2,1H3,(H,19,22)/b18-15+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTZDZOGNKNHMQ-OBGWFSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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